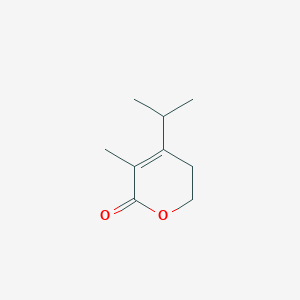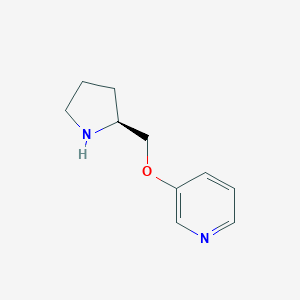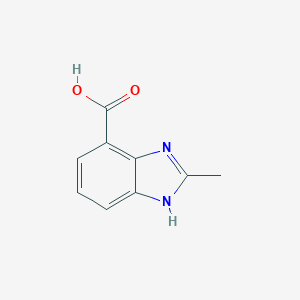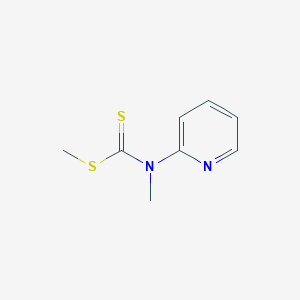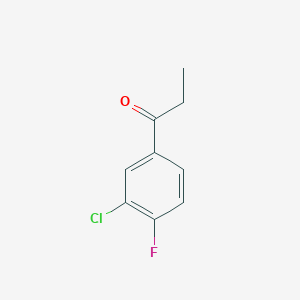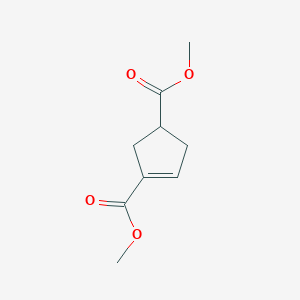
Dimethyl cyclopent-3-ene-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl cyclopent-3-ene-1,3-dicarboxylate (DMCD) is a cyclic ester that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields. DMCD has a molecular formula of C9H12O4 and a molecular weight of 184.19 g/mol. This compound is a colorless liquid that is soluble in organic solvents such as ethanol and methanol.
Mécanisme D'action
The mechanism of action of Dimethyl cyclopent-3-ene-1,3-dicarboxylate is not fully understood, but it is believed to act through the inhibition of the cyclooxygenase (COX) pathway. The COX pathway is responsible for the production of prostaglandins, which are involved in various physiological processes such as inflammation and pain. Dimethyl cyclopent-3-ene-1,3-dicarboxylate has been shown to inhibit the production of prostaglandins, thereby reducing inflammation and pain.
Effets Biochimiques Et Physiologiques
Dimethyl cyclopent-3-ene-1,3-dicarboxylate has been shown to have various biochemical and physiological effects. In animal studies, Dimethyl cyclopent-3-ene-1,3-dicarboxylate has been shown to reduce inflammation and pain. Dimethyl cyclopent-3-ene-1,3-dicarboxylate has also been shown to have anti-cancer properties, inhibiting the growth of cancer cells in vitro. Dimethyl cyclopent-3-ene-1,3-dicarboxylate has also been shown to have anti-oxidant properties, reducing oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl cyclopent-3-ene-1,3-dicarboxylate has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used as a building block for the synthesis of various organic compounds. Dimethyl cyclopent-3-ene-1,3-dicarboxylate is also soluble in organic solvents, making it easy to handle in the lab. However, Dimethyl cyclopent-3-ene-1,3-dicarboxylate has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. Dimethyl cyclopent-3-ene-1,3-dicarboxylate is also sensitive to air and moisture, requiring storage under inert conditions.
Orientations Futures
For the study of Dimethyl cyclopent-3-ene-1,3-dicarboxylate include the synthesis of new organic compounds, the study of its anti-inflammatory and anti-cancer properties, and the development of new synthesis methods.
Méthodes De Synthèse
Dimethyl cyclopent-3-ene-1,3-dicarboxylate can be synthesized through a Diels-Alder reaction between cyclopentadiene and maleic anhydride. The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride or zinc chloride. The reaction yields Dimethyl cyclopent-3-ene-1,3-dicarboxylate as the main product, along with other by-products such as maleic acid and cyclopentadiene.
Applications De Recherche Scientifique
Dimethyl cyclopent-3-ene-1,3-dicarboxylate has been extensively studied for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. Dimethyl cyclopent-3-ene-1,3-dicarboxylate is a versatile building block for the synthesis of various organic compounds such as cyclic esters, lactones, and amino acids. Dimethyl cyclopent-3-ene-1,3-dicarboxylate has also been used as a monomer for the synthesis of biodegradable polymers such as polyesters and polycarbonates. In medicinal chemistry, Dimethyl cyclopent-3-ene-1,3-dicarboxylate has been studied for its potential as an anti-inflammatory and anti-cancer agent.
Propriétés
Numéro CAS |
163593-66-6 |
|---|---|
Nom du produit |
Dimethyl cyclopent-3-ene-1,3-dicarboxylate |
Formule moléculaire |
C9H12O4 |
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
dimethyl cyclopent-3-ene-1,3-dicarboxylate |
InChI |
InChI=1S/C9H12O4/c1-12-8(10)6-3-4-7(5-6)9(11)13-2/h3,7H,4-5H2,1-2H3 |
Clé InChI |
PLRJFOFKBQDJQJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CC=C(C1)C(=O)OC |
SMILES canonique |
COC(=O)C1CC=C(C1)C(=O)OC |
Synonymes |
3-Cyclopentene-1,3-dicarboxylic acid, dimethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



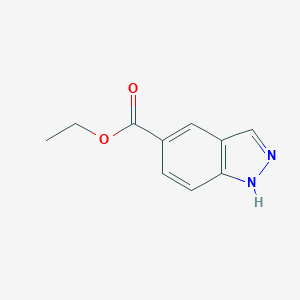


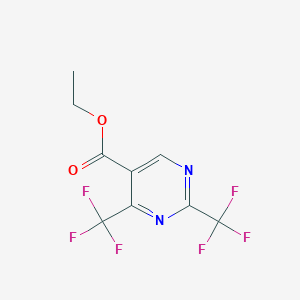
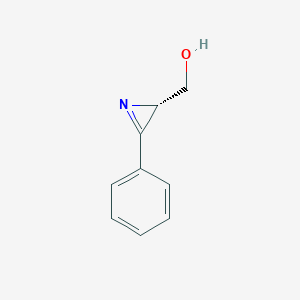
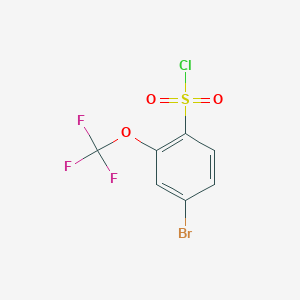

![1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B66168.png)
![3-[[(2R,3S,5R)-2-[[[bis(4-methoxyphenyl)-phenylmethyl]amino]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B66176.png)
